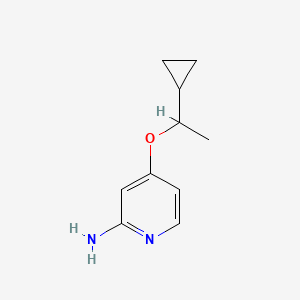
4-(1-Cyclopropylethoxy)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridine derivatives, such as “4-(1-Cyclopropylethoxy)pyridin-2-amine”, can be achieved through [4 + 2] cycloaddition reactions of 1-azadiene derivatives .Molecular Structure Analysis
The molecular weight of “4-(1-Cyclopropylethoxy)pyridin-2-amine” is 178.23 . The InChI code is 1S/C10H14N2O/c1-7(8-2-3-8)13-9-4-5-12-10(11)6-9/h4-8H,2-3H2,1H3,(H2,11,12) .Chemical Reactions Analysis
The chemical reactions of amines, such as “4-(1-Cyclopropylethoxy)pyridin-2-amine”, are diverse. They can react with acid chlorides or acid anhydrides to form amides . They can also undergo E2 elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(1-Cyclopropylethoxy)pyridin-2-amine” include a molecular weight of 178.23 , a storage temperature of 4 degrees . It is in powder form .Wissenschaftliche Forschungsanwendungen
Novel Synthetic Methods
- A study by Tu et al. (2014) developed a novel four-component bicyclization strategy to synthesize multicyclic pyrazolo[3,4-b]pyridines. This method offers a flexible and practical approach to create diverse derivatives, demonstrating the chemical versatility of related compounds (Tu et al., 2014).
Antimalarial Activity
- Rodrigues et al. (2009) explored the antiplasmodial activity of (1H-pyridin-4-ylidene)amines, showing significant inhibitory effects against Plasmodium falciparum strains. This indicates the potential for developing antimalarial drugs using similar chemical structures (Rodrigues et al., 2009).
Cation-Binding Properties
- Research by Kakuchi et al. (1997) on polyphenylacetylene with azacrown cavities revealed cation-binding ability, especially for Ag+. This suggests applications in cation recognition and separation technologies (Kakuchi et al., 1997).
Catalytic Applications
- Deeken et al. (2006) synthesized group 10 metal aminopyridinato complexes, which showed potential as catalysts for Suzuki cross-coupling reactions and hydrosilane polymerization. This highlights the role of pyridine derivatives in catalysis (Deeken et al., 2006).
Chemical Reactivity Studies
- Yin et al. (2007) developed a method for converting pyridine N-oxides to 2-aminopyridines. This process demonstrates high yields and selectivity, indicating the reactivity and utility of pyridine derivatives in organic synthesis (Yin et al., 2007).
Ligand Synthesis
- Dehghanpour et al. (2007) reported the synthesis of copper(I) complexes containing novel bidentate iminopyridine ligands. These complexes exhibited unique structural and redox properties, relevant for coordination chemistry (Dehghanpour et al., 2007).
Wirkmechanismus
Safety and Hazards
The safety information for “4-(1-Cyclopropylethoxy)pyridin-2-amine” includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Zukünftige Richtungen
The future directions for research on “4-(1-Cyclopropylethoxy)pyridin-2-amine” could involve further exploration of its synthesis, mechanism of action, and potential applications. For instance, the coordination chemistry of bidentate aminopyridinato ligands is a highly popular area of research . Additionally, the development of new pyrimidines as anti-inflammatory agents is a promising direction .
Eigenschaften
IUPAC Name |
4-(1-cyclopropylethoxy)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(8-2-3-8)13-9-4-5-12-10(11)6-9/h4-8H,2-3H2,1H3,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZRSNMOFXIPTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)OC2=CC(=NC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

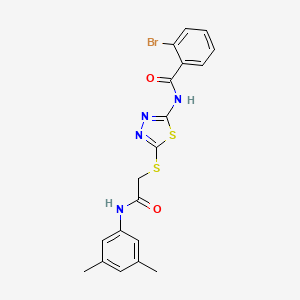

![benzofuran-2-yl(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2372079.png)
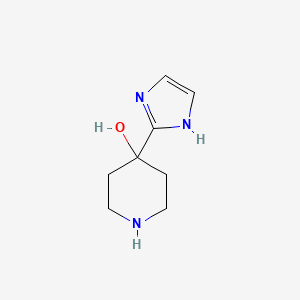
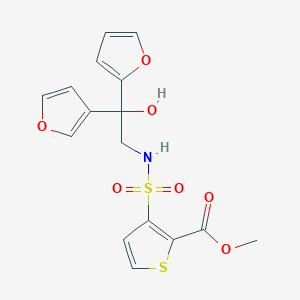
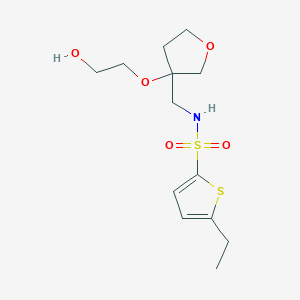
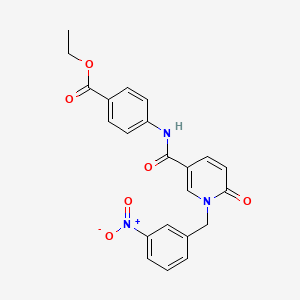
![1-(4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-4-phenylbutane-1,4-dione](/img/structure/B2372090.png)

![1,1,4-Trioxo-2H,3H-benzo[E]thiin-6-carboxylic acid](/img/structure/B2372095.png)
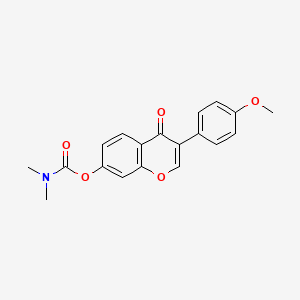
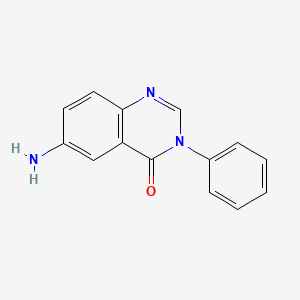
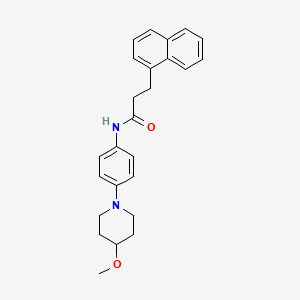
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2372100.png)